REACTION_CXSMILES
|
[SiH](CC)(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:26])=[C:13]([CH:25]=1)[C:14]([C:16]1[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH3:24])=[CH:18][CH:17]=1)=O.B(F)(F)F.CCOCC>ClCCCl.CC#N>[CH3:24][CH2:23][O:22][C:19]1[CH:18]=[CH:17][C:16]([CH2:14][C:13]2[CH:25]=[C:9]([Br:8])[CH:10]=[CH:11][C:12]=2[Cl:26])=[CH:21][CH:20]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)OCC)C1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
1,2-dichloroethane MeCN
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl.CC#N
|
Name
|
N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 20°
|
Type
|
ADDITION
|
Details
|
Caution a moderate exotherm insues during the addition
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 50° for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
increase
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 120 g of KOH in 300 mL of H2O
|
Type
|
STIRRING
|
Details
|
After stirring 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 2× with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic layers were washed 1× with 300 mL portions of 2M KOH, 2× with H2O containing 10% brine
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine 2× prior to drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the volatiles
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from absolute EtOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |